

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Salutaridinol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Salutaridinol**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biochemical significance of **Salutaridinol**, a key intermediate in the biosynthesis of morphine and other related alkaloids in the opium poppy, *Papaver somniferum*.

Chemical Structure

Salutaridinol is a modified benzyltetrahydroisoquinoline alkaloid.^[1] Its core structure is a complex, polycyclic system fundamental to the morphinan class of alkaloids.

- Chemical Formula: $C_{19}H_{23}NO_4$ ^[1]
- Systematic IUPAC Name: 3,6-Dimethoxy-17-methyl-5,6,8,14-tetradehydromorphinan-4,7 α -diol^[1]
- Molecular Mass: $329.396\text{ g}\cdot\text{mol}^{-1}$ ^[1]

The molecule features a tetracyclic morphinan skeleton with hydroxyl and methoxy functional groups that are critical for its subsequent enzymatic transformations.

Stereochemistry

The biological activity and metabolic fate of **Salutaridinol** are dictated by its precise three-dimensional arrangement. The reduction of its precursor, salutaridine, is a highly controlled

stereospecific process.

- Key Stereocenter: The most critical chiral center for its role in morphine biosynthesis is at the C-7 position. The enzyme salutaridine:NADPH 7-oxidoreductase (SalR) catalyzes the stereospecific reduction of the C-7 keto group of salutaridine.[\[1\]](#)
- Absolute Configuration: This enzymatic reduction exclusively forms the (7S)-hydroxyl group, yielding (7S)-**salutaridinol**.[\[2\]](#) This specific configuration is essential for the subsequent enzymatic step, as the enzyme **salutaridinol** 7-O-acetyltransferase (SalAT) does not accept the epimer as a substrate. The full stereochemical descriptor based on its InChI string is /t13-,14+,19+/m1/s1.[\[1\]](#) Only the (7S)-**salutaridinol** isomer is biologically active and proceeds down the pathway to produce thebaine, and subsequently morphine.[\[2\]](#)

Quantitative Data

The following table summarizes key quantitative parameters associated with **Salutaridinol** and the enzymes responsible for its conversion. While specific ¹H-NMR, ¹³C-NMR, and optical rotation data for **Salutaridinol** are not readily available in public literature, extensive characterization of the related biosynthetic enzymes has been performed.

Parameter	Value	Reference
Molecular Properties of Salutaridinol		
Molecular Formula	C ₁₉ H ₂₃ NO ₄	[1]
Molar Mass	329.396 g·mol ⁻¹	[1]
Salutaridine Reductase (SalR) Activity		
Apparent K _m (Salutaridine)	23 μM	[2]
Apparent K _m (NADPH)	125 μM	[2]
pH Optimum (Forward Reaction)	6.0 - 6.5	[2]
pH Optimum (Reverse Reaction)	9.0 - 9.5	[2]
Salutaridinol 7-O-acetyltransferase (SalAT) Activity		
Apparent K _m (Salutaridinol)	7-9 μM	[3] [4] [5]
Apparent K _m (Acetyl-CoA)	46-54 μM	[3] [4] [5]
V _{max}	25 pmol/sec/mg	[5]
pH Optimum	6.0 - 9.0	[3]
Temperature Optimum	47 °C	[3] [5]

Biochemical Pathway

Salutaridinol is a pivotal intermediate in the biosynthetic pathway from (R)-reticuline to morphine. Its formation and subsequent conversion are key steps that lead to the formation of the pentacyclic morphinan ring system.[\[1\]](#)



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Caption: Biosynthetic pathway from (R)-Reticuline to Thebaine, highlighting **Salutaridinol**.

Experimental Protocols

Detailed protocols for the enzymatic synthesis and analysis of **Salutaridinol** are provided below, based on established methodologies for the characterization of its biosynthetic enzymes.

This protocol describes the in-vitro synthesis of (7S)-**salutaridinol** from salutaridine using purified recombinant Salutaridine Reductase (SalR).

Materials:

- Purified, active SalR enzyme
- Salutaridine (substrate)
- NADPH (cofactor)
- Potassium phosphate buffer (150 mM, pH 6.0)
- Reaction tubes
- Incubator or water bath at 30°C
- HPLC for analysis

Procedure:

- Prepare the reaction mixture in a total volume of 200 µL.
- To the reaction tube, add 150 mM potassium phosphate buffer (pH 6.0).

- Add NADPH to a final concentration of 500 μ M (100 nmol).
- Add purified SalR enzyme to the mixture. The optimal amount should be determined empirically based on enzyme activity.
- Pre-incubate the mixture at 30°C for 5 minutes to equilibrate the temperature.
- Initiate the enzyme reaction by adding salutaridine to a final concentration of 100 μ M (20 nmol).[5]
- Incubate the reaction at 30°C for a defined period (e.g., 1-10 minutes). The reaction time may need optimization.[5]
- Stop the reaction by adding an equal volume of methanol or by heat inactivation.
- Centrifuge the sample to pellet the denatured protein.
- Analyze the supernatant for the presence of **salutaridinol** using reverse-phase HPLC, monitoring at an appropriate wavelength (e.g., 280 nm).

This protocol outlines the purification of His-tagged SalR, which can then be used for enzymatic synthesis or activity assays.[2]

Materials:

- E. coli cell pellet expressing His-tagged SalR
- Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
- Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole)
- Elution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole)
- Cobalt-affinity chromatography resin (e.g., Talon resin)
- Size-exclusion chromatography (gel filtration) column
- SDS-PAGE analysis equipment

Procedure:

- Cell Lysis: Resuspend the *E. coli* cell pellet in ice-cold Lysis Buffer. Lyse the cells using sonication or a French press. Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet cell debris.
- Affinity Chromatography: Load the cleared lysate onto a pre-equilibrated cobalt-affinity column.[\[2\]](#)
- Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.
- Elute the His-tagged SalR protein using Elution Buffer. Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.
- Size-Exclusion Chromatography (Optional): For higher purity, pool the fractions containing SalR and concentrate them. Load the concentrated protein onto a size-exclusion chromatography column pre-equilibrated with a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl).[\[2\]](#) This step separates the protein by size and removes aggregates.
- Purity Analysis and Storage: Analyze the final purified fractions by SDS-PAGE to confirm purity.[\[5\]](#) Pool the pure fractions, concentrate as needed, and store at -80°C for long-term use.

This protocol measures the conversion of **Salutaridinol** to its acetylated product, which can be used to characterize SalAT enzyme kinetics.

Materials:

- Purified SalAT enzyme
- (7S)-**Salutaridinol** (substrate)
- Acetyl-Coenzyme A (co-substrate)
- Buffer (e.g., Tris-HCl or Potassium Phosphate, pH 7.5)
- Incubator or water bath at 37-47°C

- HPLC or TLC for product analysis

Procedure:

- Set up a reaction mixture containing buffer, SalAT enzyme, and **Salutaridinol**.
- Pre-incubate the mixture at the optimal temperature (47°C).[3]
- Initiate the reaction by adding Acetyl-CoA.
- Incubate for a specific time, ensuring the reaction remains in the linear range.
- Stop the reaction (e.g., by adding an organic solvent or acid).
- Analyze the formation of **salutaridinol**-7-O-acetate. This can be done by monitoring the depletion of substrates or the appearance of the product via HPLC.[6] Alternatively, if using radiolabeled substrates like [³H]**salutaridinol**, product formation can be quantified using TLC followed by radiochromatography scanning.[6]

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Salutaridinol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1235100#chemical-structure-and-stereochemistry-of-salutaridinol>]

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